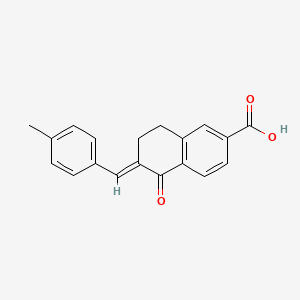

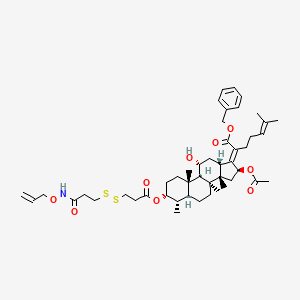

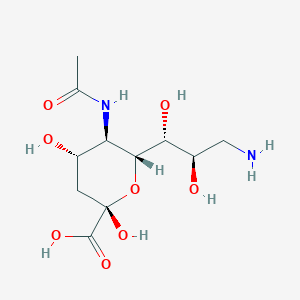

![molecular formula C23H27N7O2S B10862047 (4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)

(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI-2865 is a non-covalent pan-KRAS inhibitor that binds to wild-type KRAS as well as multiple mutant KRAS proteins. KRAS is a small guanosine triphosphate-hydrolyzing protein that acts as a molecular switch in intracellular signaling pathways. Alterations in KRAS are found in approximately one in seven of all human cancers, making KRAS one of the main oncogenic drivers in cancer .

Preparation Methods

The synthesis of BI-2865 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to be highly potent and selective, with the ability to bind non-covalently to KRAS in its guanosine diphosphate-bound inactive state .

Chemical Reactions Analysis

BI-2865 undergoes various chemical reactions, primarily focusing on its interaction with KRAS proteins. It binds to KRAS wild-type and mutant alleles, including G12C, G12D, G12V, and G13D mutants, with dissociation constant values of 6.9, 4.5, 32, 26, and 4.3 nanomolar, respectively . The compound shows antiproliferative activity in cell lines expressing these KRAS mutants .

Scientific Research Applications

BI-2865 has significant applications in scientific research, particularly in cancer biology and chemotherapy. It has been shown to reverse multidrug resistance induced by P-glycoprotein, breast cancer resistance protein, and multidrug resistance-associated protein 1 in vitro and in vivo . This makes it a valuable tool for improving the efficacy of chemotherapeutic agents in multidrug-resistant cancers. Additionally, BI-2865 is used to deepen the understanding of KRAS biology in cancer and to explore its utility in novel disease indications .

Mechanism of Action

BI-2865 exerts its effects by binding non-covalently to KRAS proteins, thereby inhibiting the protein interaction between KRAS and SOS1 or SOS2 . This inhibition prevents the activation of KRAS by guanine-nucleotide exchange factors, leading to a reduction in downstream signaling pathways such as the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways . In multidrug-resistant cancer cells, BI-2865 blocks the efflux function of P-glycoprotein by competitively binding to its drug-binding sites, thereby enhancing the accumulation of chemotherapeutic agents in carcinoma cells .

Comparison with Similar Compounds

BI-2865 is compared with other pan-KRAS inhibitors such as BI-2493. Both compounds are non-covalent inhibitors that bind to multiple KRAS mutant alleles and show significant anti-tumor activity across a broad range of KRAS mutant cell lines and xenograft tumor models . BI-2865 is unique in its ability to reverse multidrug resistance induced by P-glycoprotein, making it a valuable addition to the arsenal of cancer therapeutics . Other similar compounds include G12C-selective inhibitors, which are less effective against other KRAS mutants .

Properties

Molecular Formula |

C23H27N7O2S |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C23H27N7O2S/c1-13(15-6-5-11-30(15)3)31-17-8-10-26-20(27-17)21-28-22(32-29-21)23(2)9-4-7-16-18(23)14(12-24)19(25)33-16/h8,10,13,15H,4-7,9,11,25H2,1-3H3/t13-,15-,23-/m0/s1 |

InChI Key |

MIUFORKWYHBPRW-HMFCALDFSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C |

Canonical SMILES |

CC(C1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

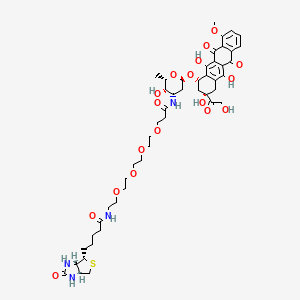

![(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid](/img/structure/B10862002.png)

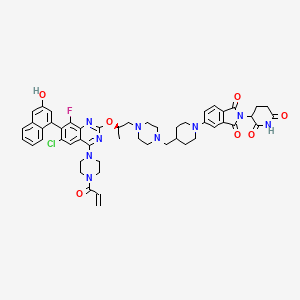

![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)

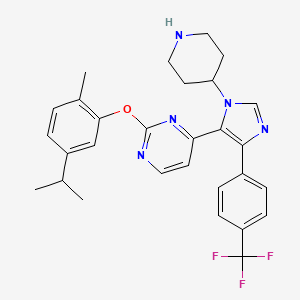

![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)

![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)